4-Aminobenzene-1,2-diol hydrochloride

Description

The exact mass of the compound 4-Aminobenzene-1,2-diol;hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33028. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

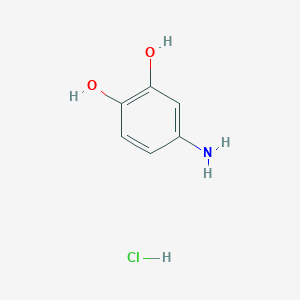

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminobenzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,8-9H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFMRTSLAZDOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509491 | |

| Record name | 4-Aminobenzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4956-56-3 | |

| Record name | NSC33028 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminobenzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzene-1,2-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Aminobenzene-1,2-diol hydrochloride chemical properties

An In-Depth Technical Guide to 4-Aminobenzene-1,2-diol Hydrochloride: Properties, Synthesis, and Applications for Scientific Professionals

Introduction

4-Aminobenzene-1,2-diol, also widely known as 4-aminocatechol or 3,4-dihydroxyaniline, is an aromatic organic compound featuring a benzene ring substituted with an amino group and two adjacent hydroxyl groups.[1] This unique arrangement of functional groups imparts distinct chemical properties and significant reactivity, making it a valuable building block in organic synthesis and a molecule of interest in medicinal chemistry.[1][2] To enhance stability and simplify handling, it is frequently utilized in its hydrochloride salt form, this compound.[1]

This technical guide offers a comprehensive exploration of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals engaged in drug development. We will delve into its structural characteristics, spectroscopic signature, synthesis protocols, reactivity, and its burgeoning role in the pharmaceutical landscape, particularly as a scaffold for novel therapeutic agents.

Chemical Identity and Structural Elucidation

Accurate identification is paramount in research and development. This compound is systematically named and cataloged under various identifiers across chemical databases.

Table 1: Core Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 4-aminobenzene-1,2-diol;hydrochloride | [3] |

| Synonyms | 4-Aminocatechol hydrochloride, 4-Amino-1,2-benzenediol HCl, 3,4-Dihydroxyaniline HCl | [4][5] |

| CAS Number | 4956-56-3 | [3][5][6] |

| Molecular Formula | C₆H₈ClNO₂ | [3][7] |

| Molecular Weight | 161.58 g/mol | [3][7] |

| InChI | InChI=1S/C6H7NO2.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,8-9H,7H2;1H | [3][6] |

| InChIKey | YQFMRTSLAZDOTJ-UHFFFAOYSA-N | [3][6] |

| Canonical SMILES | C1=CC(=C(C=C1N)O)O.Cl | [2][7] |

Physicochemical and Spectroscopic Profile

The physicochemical properties of this compound dictate its handling, storage, and application in experimental settings. Its spectroscopic data provides the empirical backbone for structural confirmation and purity assessment.

Physicochemical Properties

The compound is typically a solid at room temperature and requires specific storage conditions to maintain its integrity.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Grey Solid / White to off-white crystalline solid | [2][4] |

| Melting Point | >180°C (decomposes) | [4][8][9] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [2][4][8] |

| Storage Conditions | Refrigerator, under inert atmosphere, sealed in dry. | [4][5][10] |

Spectroscopic Analysis

Spectroscopic analysis is crucial for verifying the molecular structure of this compound. The expected spectral features are summarized below.

Table 3: Spectroscopic Data Interpretation

| Spectroscopy | Observed Features | Reference |

| FTIR (cm⁻¹) | Broad O-H stretch: 3200-3600; N-H stretch (two bands for primary amine): 3300-3500; Phenolic C-O stretch: 1200-1300; Aromatic C=C stretch: 1400-1600. | [8] |

| ¹H NMR | Aromatic protons typically appear between 6.0-8.0 ppm. The protons of the amino (-NH₂) and hydroxyl (-OH) groups appear as broad singlets with chemical shifts that are variable depending on solvent and concentration. | [1][8] |

| ¹³C NMR | Six distinct signals are expected for the aromatic carbons. Carbons attached to the electron-donating hydroxyl and amino groups will be shifted upfield compared to unsubstituted benzene. | [1][8] |

| Mass Spectrometry | The molecular ion peak (M+) for the free base (C₆H₇NO₂) is expected at m/z 125.13. Fragmentation may involve the loss of functional groups. | [2][8] |

Synthesis and Chemical Reactivity

The dual functionality of the amino and hydroxyl groups governs the reactivity of 4-Aminobenzene-1,2-diol, making it a versatile precursor.[11] Its synthesis is most commonly achieved through the reduction of 4-nitrocatechol.[8][11]

Synthetic Pathway: Reduction of 4-Nitrocatechol

A prevalent and effective method for preparing 4-Aminobenzene-1,2-diol involves the chemical reduction of 4-nitrocatechol using a metal in an acidic medium, such as zinc dust and hydrochloric acid.[1][11][12] This process efficiently converts the nitro group into a primary amine.

Caption: Workflow for the synthesis of 4-aminobenzene-1,2-diol.

Experimental Protocol: Synthesis from 4-Nitrocatechol

This protocol details the laboratory-scale synthesis via the reduction of 4-nitrocatechol.[12]

Materials:

-

4-nitrocatechol (49.6 g, 0.32 mole)

-

Zinc dust (83.2 g, 1.28 mole)

-

10 N Hydrochloric acid (HCl) (16 mL)

-

Water (403 mL)

-

95% Ethanol

-

Activated carbon

-

1000 mL round-bottom flask with reflux condenser

-

Stirring apparatus

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: To a 1000 mL flask, add 4-nitrocatechol, water, and 10 N HCl.[12]

-

Reduction: While stirring the mixture, gradually add the zinc dust. The addition should be controlled to manage the exothermic reaction.[12]

-

Reflux: Heat the reaction mixture to reflux and maintain for 8 hours to ensure complete reduction.[12]

-

Work-up: After cooling to room temperature, filter the mixture under vacuum to remove unreacted zinc and other solid impurities.[12]

-

Purification: Wash the collected solids with 95% ethanol. Combine the filtrate and washes. Decolorize the solution by adding activated carbon and stirring for 30 minutes.[12]

-

Isolation: Remove the activated carbon by filtration. Evaporate the solvent under reduced pressure until the solution becomes turbid.[12]

-

Crystallization: Cool the concentrated solution in a freezer to induce the crystallization of the product.

-

Collection: Collect the precipitated crystals of 4-amino-1,2-benzenediol by vacuum filtration. A typical yield is approximately 75%.[12]

Applications in Drug Discovery and Development

The chemical architecture of 4-Aminobenzene-1,2-diol makes it an attractive scaffold for generating novel bioactive molecules in pharmaceutical research.

Scaffold for Anti-Inflammatory Agents

A significant area of investigation for derivatives of 4-Aminobenzene-1,2-diol is in the development of anti-inflammatory drugs.[12] The molecule has been identified as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of pro-inflammatory prostaglandins.[2][13] By selectively inhibiting COX-2 over the constitutively expressed COX-1, compounds derived from this scaffold have the potential to deliver anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs.[12] The amino group provides a reactive handle for introducing various side chains via acylation or alkylation, enabling a systematic exploration of structure-activity relationships (SAR).[12]

Caption: COX-2 pathway inhibition by 4-aminobenzene-1,2-diol derivatives.

Other Industrial and Research Applications

Beyond its pharmaceutical potential, 4-Aminobenzene-1,2-diol serves as a valuable precursor in other fields:

-

Dye Synthesis: It is used as a primary intermediate in the formulation of oxidative dyes.[13]

-

Biological Staining: The compound can be utilized as a biological staining agent, likely due to its ability to chelate with metal mordants and bind to cellular structures.[2][13]

-

Polymer Chemistry: It has been used as a monomer in polymerization processes to create novel polymers.[2]

Safety and Handling

This compound is associated with several hazards and requires careful handling in a laboratory setting.

Table 4: GHS Hazard and Precautionary Statements

| Type | Code | Statement | Reference |

| Hazard | H302 | Harmful if swallowed. | [4][6] |

| H312 | Harmful in contact with skin. | [4][6] | |

| H315 | Causes skin irritation. | [4][6] | |

| H319 | Causes serious eye irritation. | [4][6] | |

| H332 | Harmful if inhaled. | [4][6] | |

| H335 | May cause respiratory irritation. | [4][6] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [4][6] |

| P270 | Do not eat, drink or smoke when using this product. | [4][6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4][6] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [4][6] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [4][6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][6] |

Researchers should always consult the full Safety Data Sheet (SDS) before handling this chemical. Standard laboratory practices, including the use of a fume hood, safety glasses, and appropriate gloves, are mandatory.

Conclusion

This compound is a compound of significant utility, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. Its well-defined chemical properties, accessible synthetic routes, and reactive functional groups make it an invaluable tool for researchers. The demonstrated potential of its derivatives as selective COX-2 inhibitors underscores its importance in the ongoing quest for safer and more effective anti-inflammatory therapeutics. This guide provides a foundational understanding for professionals aiming to leverage the unique chemical attributes of this versatile molecule in their research and development endeavors.

References

-

PubChem. (n.d.). 4-Aminocatechol hydrochloride | C6H8ClNO2 | CID 12772506. Retrieved from [Link]

-

Chemical Synthesis. (n.d.). 4-(Aminomethyl)-1,2-benzenediol Hydrochloride: Synthesis, Properties, and Research Applications. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 4-aminobenzene-1,2-diol | 13047-04-6 [smolecule.com]

- 3. 4-Aminocatechol hydrochloride | C6H8ClNO2 | CID 12772506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-aminobenzene-1,2-diol | 4956-56-3 [amp.chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound | 4956-56-3 [sigmaaldrich.com]

- 7. biosynth.com [biosynth.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-aminobenzene-1,2-diol | 4956-56-3 [chemicalbook.com]

- 10. 13047-04-6|4-Aminobenzene-1,2-diol|BLD Pharm [bldpharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

4-Aminobenzene-1,2-diol hydrochloride CAS number 4956-56-3

An In-depth Technical Guide to 4-Aminobenzene-1,2-diol hydrochloride (CAS: 4956-56-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzene-1,2-diol, also known as 4-aminocatechol, is a versatile aromatic compound whose hydrochloride salt (CAS: 4956-56-3) serves as a critical starting material and intermediate in medicinal chemistry and organic synthesis.[1][2][3] Its unique structure, featuring vicinal hydroxyl groups and an amino moiety on a benzene ring, provides multiple reactive sites for chemical modification.[2] This guide offers a comprehensive technical overview, detailing the compound's physicochemical properties, synthesis methodologies, and significant applications in drug development, with a particular focus on its role as a scaffold for anti-inflammatory agents.[2][3] We provide field-proven experimental protocols, mechanistic insights into its biological activity, and critical safety and handling information to empower researchers in leveraging this compound's full potential.

Compound Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in a research setting. This compound is the acidic salt form of 4-aminocatechol.[4] The hydrochloride form often provides enhanced stability and solubility in aqueous media, which can be advantageous for certain synthetic and biological applications.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Aminocatechol hydrochloride, 3,4-Dihydroxyaniline hydrochloride | [1][5] |

| CAS Number | 4956-56-3 | [5] |

| Molecular Formula | C₆H₈ClNO₂ (or C₆H₇NO₂ · HCl) | |

| Molecular Weight | 161.59 g/mol | |

| Appearance | Grey to off-white crystalline solid/powder | [1][5] |

| Melting Point | >180°C (decomposes) | [1][4] |

| Solubility | Soluble in water and alcohol; Slightly soluble in DMSO and Methanol | [1][5] |

| Storage | Refrigerator, under inert atmosphere | [5][6] |

Note: Data is compiled from multiple sources for comprehensive reference.

Synthesis and Purification: A Validated Protocol

The most direct and common laboratory-scale synthesis of 4-aminobenzene-1,2-diol involves the reduction of 4-nitrocatechol.[1] This precursor is typically synthesized via the nitration of catechol. The choice of reducing agent is critical for achieving high yield and purity while minimizing side reactions. Catalytic hydrogenation (e.g., H₂/Pd-C) and chemical reduction (e.g., Zn/HCl) are both viable methods.[1][7]

Causality in Synthesis:

-

Starting Material Selection: Catechol is a readily available and economic precursor. Its activation by two hydroxyl groups makes it susceptible to electrophilic nitration.

-

Nitration Control: The use of a nitrating agent like nitric acid in sulfuric acid requires careful temperature control to prevent over-nitration and degradation of the catechol ring.

-

Reduction Step: The reduction of the nitro group to an amine is a crucial transformation. Catalytic hydrogenation is often preferred for its cleaner reaction profile and higher yields, avoiding the introduction of metallic impurities that can result from methods using zinc dust.[7] The final acidification with HCl precipitates the desired hydrochloride salt, which aids in purification.

Detailed Protocol: Synthesis via Reduction of 4-Nitrocatechol

This protocol describes a two-step synthesis starting from catechol.

Step 1: Nitration of Catechol to 4-Nitrocatechol

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), cautiously add catechol to a pre-cooled mixture of concentrated sulfuric acid and nitric acid.

-

Maintain the temperature below 10°C throughout the addition.

-

After the addition is complete, allow the reaction to stir for 1-2 hours at low temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the 4-nitrocatechol product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 2: Reduction to this compound

-

Suspend the synthesized 4-nitrocatechol in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

To the filtrate, add a stoichiometric amount of concentrated hydrochloric acid to precipitate this compound.

-

Cool the mixture to enhance precipitation, then filter the resulting solid.

-

Wash the solid with cold ethanol and dry under vacuum to yield the final product.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its application as a versatile scaffold in pharmaceutical development.[2] Its derivatives have shown potential as anti-inflammatory, anticancer, antimicrobial, and antidiabetic agents.[3][8][9][10]

Core Application: Development of Selective COX-2 Inhibitors

A significant area of research involves the development of N-acyl derivatives of 4-aminobenzene-1,2-diol as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[2][11]

-

Mechanistic Rationale: COX-2 is an enzyme that is inducibly expressed at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[2] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[2] The catechol moiety is a recognized pharmacophore, and the amino group provides a convenient handle for introducing various side chains to explore structure-activity relationships (SAR) and optimize selectivity and potency.[2]

Table 2: Representative Activity of N-Acyl Derivatives

| Derivative (R-group on N-acyl) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Acetyl (CH₃CO-) | >100 | 15.2 | >6.5 |

| Phenylacetyl (C₆H₅CH₂CO-) | 85.6 | 0.8 | 107 |

| 4-Chlorophenylacetyl | 50.1 | 0.05 | 1002 |

Note: This data is representative and compiled from literature for illustrative purposes to highlight SAR trends.[2] The increasing selectivity demonstrates the power of modifying the acyl side chain.

Signaling Pathway and Point of Intervention

The development of drugs targeting COX-2 requires a clear understanding of the inflammatory cascade. 4-aminobenzene-1,2-diol derivatives intervene at a critical step in this pathway.

Caption: Inhibition of the COX-2 pathway by a derivative compound.

Key Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

To validate the efficacy and selectivity of newly synthesized derivatives, a robust in vitro assay is essential. This protocol outlines a whole-blood assay, a physiologically relevant model for assessing COX inhibition.

Principle of the Assay

This method measures the production of specific prostaglandins as markers for COX-1 and COX-2 activity.

-

COX-1 Activity: Measured by thromboxane B₂ (TXB₂) production in clotting whole blood, where platelets are the primary source.

-

COX-2 Activity: Measured by prostaglandin E₂ (PGE₂) production in whole blood stimulated with lipopolysaccharide (LPS), which induces COX-2 in monocytes.

Step-by-Step Methodology

-

Compound Preparation: Prepare stock solutions of test compounds (synthesized derivatives of 4-aminobenzene-1,2-diol) in DMSO. Create a series of dilutions to test a range of concentrations.

-

Blood Collection: Draw fresh human blood from healthy, consenting volunteers who have not taken NSAIDs for at least 7 days. Aliquot the blood into tubes containing heparin (for the COX-2 assay) and no anticoagulant (for the COX-1 assay).

-

COX-2 Inhibition Assay:

-

To the heparinized blood, add the test compound dilutions or vehicle (DMSO).

-

Add LPS (e.g., final concentration of 10 µg/mL) to induce COX-2 expression.

-

Incubate the samples for 24 hours at 37°C.

-

Centrifuge to separate the plasma. Store plasma at -80°C until analysis.

-

Measure PGE₂ concentration in the plasma using a validated Enzyme Immunoassay (EIA) kit.

-

-

COX-1 Inhibition Assay:

-

To the non-heparinized blood, add the test compound dilutions or vehicle.

-

Allow the blood to clot by incubating at 37°C for 1 hour.[2] This process activates platelets, leading to TXB₂ production via COX-1.[2]

-

Centrifuge the tubes to separate the serum.[2]

-

Store serum at -80°C until analysis.

-

Measure TXB₂ concentration in the serum using a specific EIA kit.[2]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) using non-linear regression analysis.

-

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. This compound requires careful handling.

-

Hazard Identification: The compound is harmful if swallowed, inhaled, or in contact with skin.[5] It can cause serious eye irritation and may cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a refrigerator under an inert atmosphere to prevent oxidation and degradation.[5][6] The catechol moiety is particularly susceptible to air oxidation, which can lead to discoloration and impurity formation.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a gateway to novel therapeutic agents. Its proven utility as a scaffold for selective COX-2 inhibitors highlights its importance in anti-inflammatory drug discovery.[2][3] The synthetic accessibility and multiple reactive sites ensure its continued relevance. Future research will likely expand its application into other therapeutic areas, such as oncology and neurodegenerative diseases, by leveraging its unique chemical properties to design targeted molecules that address unmet medical needs.[10] The protocols and data presented in this guide provide a solid foundation for researchers to confidently and safely explore the vast potential of this valuable compound.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-Aminophenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health. Retrieved from [Link]

-

American Chemical Society. (n.d.). Synthesis of paracetamol and 4-aminophenol from hydroquinone. ACS Green Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

-

PubMed. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

-

Kajay Remedies. (2024). How Para Aminophenol Supports Chemical Industries. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Aminophenol – Knowledge and References. Retrieved from [Link]

-

Kajay Remedies. (2024). Role of Para Aminophenol in Oncology Drug Development. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

-

ChemSrc. (n.d.). This compound (cas 4956-56-3) SDS. Retrieved from [Link]

-

Lotte Chemical. (2023). Safety Data Sheet(SDS). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-(2-amino-1-hydroxyethyl)benzene-1,2-diol hydrochloride. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-aminobenzene-1,2-diol | 4956-56-3 [chemicalbook.com]

- 5. 4-aminobenzene-1,2-diol | 4956-56-3 [amp.chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kajay-remedies.com [kajay-remedies.com]

- 11. Buy 4-aminobenzene-1,2-diol | 13047-04-6 [smolecule.com]

synthesis of 4-Aminobenzene-1,2-diol from 4-nitrocatechol

An In-Depth Technical Guide to the Synthesis of 4-Aminobenzene-1,2-diol from 4-Nitrocatechol

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of 4-Aminobenzene-1,2-diol from its common precursor, 4-nitrocatechol. The core of this document is a comparative analysis of the principal methodologies for the reduction of the aromatic nitro group: catalytic hydrogenation, chemical reduction with metal/acid systems, and reduction using sodium dithionite. We delve into the underlying mechanisms, present detailed, field-tested experimental protocols, and discuss the relative advantages and disadvantages of each approach. This guide is designed to equip researchers, chemists, and drug development professionals with the necessary technical knowledge to select and execute the optimal synthetic strategy based on their specific laboratory capabilities, safety protocols, and desired outcomes of yield and purity. The content is supported by validated characterization data, safety protocols, and references to authoritative scientific literature.

Introduction: The Significance of 4-Aminobenzene-1,2-diol

4-Aminobenzene-1,2-diol, also known as 4-aminocatechol, is a highly valuable and versatile organic intermediate.[1][2] Its molecular architecture, featuring both an amine and a vicinal diol (catechol) functionality on a benzene ring, makes it an attractive scaffold and building block in medicinal chemistry and the broader chemical industry.[2][3]

In the realm of drug development, 4-aminobenzene-1,2-diol serves as a key precursor for a variety of pharmaceutical compounds.[2] Its derivatives have demonstrated significant potential as anti-inflammatory agents, notably through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, offering a pathway to analgesics with potentially reduced gastrointestinal side effects.[2][4] Beyond this, it is also investigated for its inhibitory activity against matrix metalloproteinases (MMPs).[5] In the chemical industry, it functions as an intermediate in the synthesis of specialized dyes and pigments.[3][4]

The most direct and common route to synthesizing this important molecule is through the reduction of the nitro group of 4-nitrocatechol.[1][6] The choice of reduction methodology is critical, as it profoundly influences reaction efficiency, safety, environmental impact, and the final purity of the product. This guide provides the technical details to navigate this crucial synthetic transformation.

Overall Synthetic Pathway

The synthesis of 4-aminobenzene-1,2-diol from the common starting material catechol is typically a two-step process. The initial step involves the electrophilic nitration of catechol to form the 4-nitrocatechol intermediate.[1][7] The focal point of this guide is the subsequent, and more nuanced, step: the reduction of the nitro group to an amine.

Caption: High-level overview of the synthesis pathway.

Physicochemical & Spectroscopic Properties

A thorough understanding of the properties of the reactant and the product is fundamental for monitoring the reaction and characterizing the outcome.

| Property | 4-Nitrocatechol (Reactant) | 4-Aminobenzene-1,2-diol (Product) | Reference |

| Molecular Formula | C₆H₅NO₄ | C₆H₇NO₂ | [6] |

| Molecular Weight | 155.11 g/mol | 125.13 g/mol | [6] |

| Appearance | Yellowish crystalline solid | White to off-white/grey crystalline solid | [5][6] |

| Melting Point | 175-179 °C | >180 °C (decomposes) | [6] |

| Solubility | Soluble in water, ethanol, ether | Soluble in water, alcohol; slightly in DMSO | [6] |

| CAS Number | 3316-09-4 | 13047-04-6 | [6][8] |

Core Synthesis: A Comparative Analysis of Reduction Methods

The conversion of the nitro group in 4-nitrocatechol to an amine is the critical transformation. The choice of method depends on factors including available equipment, scale, cost, and safety considerations. We will discuss three robust methods here.

Method A: Catalytic Hydrogenation

This method is a cornerstone of nitro group reduction, valued for its efficiency and clean reaction profiles. It involves treating the substrate with a hydrogen source in the presence of a metal catalyst.

Causality & Mechanism: The reaction typically occurs on the surface of a heterogeneous catalyst, most commonly palladium on an activated carbon support (Pd/C).[1] The nitro compound adsorbs onto the catalyst surface, where it reacts with atomic hydrogen that has been generated from the hydrogen source (e.g., H₂ gas).[9] This surface-mediated reaction proceeds through nitroso and hydroxylamine intermediates, which are rapidly reduced to the final amine, minimizing side-product formation. The process is highly efficient due to the high activity of the palladium catalyst.[10][11]

Detailed Experimental Protocol (Catalytic Hydrogenation):

-

Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), add 4-nitrocatechol and a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled with care.

-

Hydrogenation: Seal the vessel, purge it several times with hydrogen gas (H₂) to remove all air, and then pressurize it to the desired pressure (e.g., 50 psi).

-

Reaction: Agitate the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 4-aminobenzene-1,2-diol, which can then be purified by recrystallization.

Method B: Chemical Reduction with Zinc in Acidic Medium

This classical approach utilizes a dissolving metal reduction, a robust and cost-effective method that is well-suited for bench-scale synthesis without specialized pressure equipment.

Causality & Mechanism: In this reaction, zinc metal acts as the electron donor (reductant).[1] In an acidic medium, such as hydrochloric acid (HCl), the nitro group is protonated, making it more susceptible to electron transfer. Zinc metal transfers electrons to the nitro group in a stepwise fashion, leading to its reduction through various intermediates to the amine. The acid serves both to activate the nitro group and to act as the proton source for the formation of water molecules as byproducts.[2]

Detailed Experimental Protocol (Zinc/HCl Reduction): [2]

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrocatechol (e.g., 49.6 g, 0.32 mol) and water (403 mL).

-

Acidification: Add 10 N Hydrochloric acid (16 mL, 0.16 mol) to the mixture.

-

Zinc Addition: While stirring vigorously, add zinc dust (83.2 g, 1.28 mol) portion-wise to control the initial exothermic reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the mixture to room temperature. Filter the mixture under vacuum to remove excess zinc and zinc salts.

-

Washing: Wash the collected solids thoroughly with 95% ethanol to recover any adsorbed product.

-

Decolorization: Combine the filtrate and washings. Add activated carbon and stir for 30 minutes to decolorize the solution.

-

Purification: Filter again to remove the activated carbon. Concentrate the solution under reduced pressure. Cool the solution in a freezer to induce crystallization.

-

Isolation: Collect the crystals of 4-aminobenzene-1,2-diol by vacuum filtration. A typical yield is approximately 75%.[2]

Method C: Chemical Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a versatile and economical reducing agent that offers a metal-free alternative.[12] It is particularly valued for its mild conditions and high chemoselectivity.[13][14]

Causality & Mechanism: The reduction is believed to proceed via a single-electron transfer mechanism. In an aqueous solution, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[12] This radical anion transfers electrons stepwise to the nitro group, reducing it to the amine via nitroso and hydroxylamine intermediates. This method avoids the use of heavy metals and pressurized hydrogen.[12]

Detailed Experimental Protocol (Sodium Dithionite Reduction): [12]

-

Setup: Dissolve the 4-nitrocatechol in a suitable solvent system (e.g., a mixture of methanol and water or THF and water) in a round-bottom flask with a magnetic stirrer.

-

Reagent Preparation: In a separate beaker, prepare a solution of sodium dithionite in water. A typical stoichiometry is 3-5 equivalents of dithionite per equivalent of the nitro compound.

-

Addition: Slowly add the aqueous sodium dithionite solution to the stirred solution of 4-nitrocatechol. The reaction can be exothermic, so controlled addition is important. The reaction is typically run at room temperature or with gentle heating.

-

Reaction: Stir the mixture until the reaction is complete, as monitored by TLC.

-

Workup: If a co-solvent was used, remove it under reduced pressure.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[12]

-

Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Isolation: Remove the solvent under reduced pressure to yield the crude product, which can be further purified.

Summary of Methodologies

| Parameter | Method A: Catalytic Hydrogenation | Method B: Zinc/HCl Reduction | Method C: Sodium Dithionite |

| Primary Reagents | H₂ gas (or other H₂ source), Pd/C | Zinc dust, HCl | Sodium Dithionite (Na₂S₂O₄), Water |

| Conditions | 50 psi H₂, Room Temp. | Reflux, 8 hours | Room Temp. to mild heat |

| Typical Yield | High (>90%) | Good (~75%) | Good to Excellent |

| Pros | High yield, clean reaction, easy product isolation | Inexpensive, no special pressure equipment needed | Metal-free, mild conditions, high selectivity[12] |

| Cons | Requires specialized pressure equipment, pyrophoric catalyst | Stoichiometric metal waste, potentially harsh acidic conditions, tedious workup | Requires aqueous system, stoichiometric sulfur waste |

General Experimental Workflow and Purification

The overall process from reaction to pure product follows a logical sequence of steps designed to isolate the target molecule from unreacted starting materials, reagents, and byproducts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy 4-aminobenzene-1,2-diol | 13047-04-6 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-aminobenzene-1,2-diol | 4956-56-3 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. angenesci.com [angenesci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

4-Aminobenzene-1,2-diol hydrochloride molecular structure and weight

An In-depth Technical Guide to 4-Aminobenzene-1,2-diol Hydrochloride: Molecular Structure, Properties, and Applications

Introduction

This compound, also widely known as 4-aminocatechol hydrochloride, is a versatile organic compound of significant interest to the scientific community. Its unique molecular architecture, featuring a catechol ring substituted with an amino group, renders it a valuable precursor and building block in a multitude of synthetic pathways. For researchers, particularly in the fields of medicinal chemistry and materials science, this compound serves as a critical starting material for developing novel pharmaceutical agents and advanced materials. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and key applications, offering field-proven insights for professionals in research and drug development.

Molecular Structure and Identification

The precise identification of a chemical entity is foundational for any research and development endeavor. This compound is characterized by a benzene ring functionalized with two adjacent (ortho) hydroxyl groups and an amino group at the para position relative to one of the hydroxyls. The hydrochloride salt form enhances its stability and handling characteristics.

The key identifiers for this compound are summarized below for unambiguous referencing in experimental and computational work.

| Identifier | Value | Source |

| IUPAC Name | 4-aminobenzene-1,2-diol;hydrochloride | [1] |

| Common Name | 4-Aminocatechol hydrochloride | [1][2][3] |

| CAS Number | 4956-56-3 | [1][2][4] |

| Molecular Formula | C₆H₈ClNO₂ | [1] |

| Molecular Weight | 161.58 g/mol | [1][5] |

| InChI | 1S/C6H7NO2.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,8-9H,7H2;1H | [1][2] |

| InChIKey | YQFMRTSLAZDOTJ-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC(=C(C=C1N)O)O.Cl | [4] |

The structure of the parent molecule, 4-aminobenzene-1,2-diol, is visualized in the diagram below. The hydrochloride salt is formed by the protonation of the amino group.

Caption: Molecular structure of 4-aminobenzene-1,2-diol.

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity in experimental setups.

| Property | Value | Source |

| Appearance | Grey solid powder | [2][3] |

| Melting Point | >180°C (decomposes) | [3][6] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| Storage Conditions | Refrigerator, under inert atmosphere, sealed and dry | [3][4][7] |

The free base, 4-aminobenzene-1,2-diol (CAS: 13047-04-6), is a white to off-white crystalline solid with a molecular weight of 125.13 g/mol and is reported to be soluble in water.[7][8] The hydrochloride salt form is generally preferred in laboratory settings due to its improved stability against oxidation, a common issue with catechol derivatives which are sensitive to air and light.

Synthesis and Manufacturing

The most prevalent and well-documented route for synthesizing 4-aminobenzene-1,2-diol is the chemical reduction of its nitro precursor, 4-nitrocatechol (4-nitro-1,2-benzenediol).[9][10] This transformation is a cornerstone reaction, and the choice of reducing agent can be adapted based on available laboratory equipment and scale.

Experimental Protocol: Reduction of 4-Nitrocatechol with Zinc Dust

This protocol is a robust method for producing 4-aminobenzene-1,2-diol.[9][10][11] The causality behind this choice lies in its effectiveness for nitroarene reduction without requiring specialized high-pressure hydrogenation equipment.

Materials:

-

4-Nitrocatechol

-

Zinc dust

-

10 N Hydrochloric acid (HCl)

-

95% Ethanol

-

Activated carbon

-

Deionized water

Procedure:

-

Reaction Setup: In a 1000 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrocatechol (49.6 g, 0.32 mole).

-

Addition of Reagents: Add 403 mL of water and 16 mL of 10 N HCl (0.16 mole) to the flask.

-

Reduction Step: While stirring the mixture, gradually add 83.2 g of zinc dust (1.28 mole). The gradual addition is crucial to control the exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 8 hours. The extended reflux ensures the complete reduction of the nitro group.

-

Work-up: After 8 hours, cool the mixture to room temperature. Filter the mixture by vacuum filtration to remove excess zinc and insoluble zinc salts.

-

Purification: Wash the collected solids thoroughly with 95% ethanol. Combine the filtrate and washes. Decolorize the resulting solution by adding activated carbon and stirring for 30 minutes. Filter again to remove the carbon.

-

Isolation: To isolate the hydrochloride salt, the resulting solution can be concentrated. For the free base, the pH would be adjusted. Cool the solution in a freezer to precipitate the product.

-

Final Product: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

Caption: Workflow for the synthesis of 4-aminobenzene-1,2-diol.

Key Applications in Research and Development

The bifunctional nature of this compound makes it a highly valuable scaffold in drug discovery and materials science. The amino group serves as a reactive handle for acylation or alkylation, while the diol functionality allows for further modifications or chelation.

-

Pharmaceutical Intermediate: It is a key building block for pharmacologically active molecules.[9][11] Its derivatives have shown significant potential as anti-inflammatory agents through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[11]

-

Biochemical Research: The parent compound, 4-aminocatechol, exhibits inhibitory activity against matrix metalloproteinases (MMPs), making it a useful tool for studying pathways involved in tissue remodeling and diseases like cancer.[6] It is also used to investigate enzyme kinetics and metabolic pathways involving oxidative enzymes.[12]

-

Organic Synthesis: Chemists employ it as a foundational structure for creating more complex organic molecules and specialty chemicals.[8][12]

-

Materials Science: It serves as a monomer in polymerization reactions to create novel polymers and as a precursor for Organic Light Emitting Diode (OLED) materials.[8][12]

Caption: Major application areas for 4-aminobenzene-1,2-diol HCl.

Safety, Handling, and Storage

Due to its potential hazards, proper handling and storage of this compound are imperative for laboratory safety.

| Hazard Information | Details | Source |

| Signal Word | Warning | [2][3][7] |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [2][3][7] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3][7] |

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid formation of dust and aerosols. Storage: Store in a tightly sealed container in a cool, dry, and dark place.[7] For long-term stability, storage in a refrigerator under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[3][4]

Conclusion

This compound is a compound of fundamental importance in synthetic chemistry. Its well-defined structure, characterized reactivity, and versatile applications make it an indispensable tool for scientists and researchers. A thorough understanding of its properties, synthesis, and safety protocols, as outlined in this guide, is essential for leveraging its full potential in the development of new medicines and materials.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12772506, 4-Aminocatechol hydrochloride. Retrieved from [Link]

-

Penghui Labs. (n.d.). 4-(Aminomethyl)-1,2-benzenediol Hydrochloride: Synthesis, Properties, and Research Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 42614270, 4-Aminobenzene-1,2-diol hydrobromide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13408822, 4-Aminobenzene-1,3-diol hydrochloride. Retrieved from [Link]

Sources

- 1. 4-Aminocatechol hydrochloride | C6H8ClNO2 | CID 12772506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4956-56-3 [sigmaaldrich.com]

- 3. 4-aminobenzene-1,2-diol | 4956-56-3 [amp.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Aminobenzene-1,3-diol hydrochloride | C6H8ClNO2 | CID 13408822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-aminobenzene-1,2-diol | 4956-56-3 [chemicalbook.com]

- 7. 13047-04-6|4-Aminobenzene-1,2-diol|BLD Pharm [bldpharm.com]

- 8. Buy 4-aminobenzene-1,2-diol | 13047-04-6 [smolecule.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Stability and Storage of 4-Aminobenzene-1,2-diol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Criticality of Stability for a Versatile Building Block

4-Aminobenzene-1,2-diol hydrochloride, also known as 4-aminocatechol hydrochloride, is a highly valuable intermediate in medicinal chemistry and drug development. Its unique structure, featuring a catechol ring system with an amino group, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. However, the very features that impart its synthetic utility also render it susceptible to degradation, posing significant challenges for its storage, handling, and formulation. This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights and detailed protocols to ensure its integrity throughout the research and development lifecycle. Understanding and controlling the stability of this compound is paramount for reproducible experimental results and the development of safe and effective pharmaceuticals.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability.

| Property | Value | Reference(s) |

| CAS Number | 4956-56-3 | [1][2] |

| Molecular Formula | C₆H₈ClNO₂ | [3] |

| Molecular Weight | 161.59 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 240-241 °C | [2] |

| Solubility | Soluble in water and alcohol. | [1] |

| Storage Temperature | Recommended at 4°C. | [2] |

Inherent Instability: The Challenge of Oxidation

The primary degradation pathway for this compound is oxidation. The catechol moiety is highly susceptible to oxidation, a process that can be initiated by atmospheric oxygen and accelerated by factors such as light, elevated temperature, and changes in pH.[4][5] This oxidative degradation is often visually indicated by a color change from white or off-white to pink, brown, or black as ortho-quinone-like structures are formed.[4]

Proposed Oxidative Degradation Pathway

The oxidation of 4-aminobenzene-1,2-diol is a multi-step process that can lead to the formation of various degradation products, ultimately resulting in polymerization. A simplified proposed pathway is illustrated below.

Caption: Proposed oxidative degradation pathway of 4-aminobenzene-1,2-diol.

Factors Influencing Stability

Several environmental factors can significantly impact the stability of this compound.

-

Oxygen: As the primary driver of degradation, exposure to atmospheric oxygen must be minimized.[6]

-

Light: Photolytic degradation is a significant concern for phenolic compounds. Exposure to light, particularly UV light, can catalyze the oxidation process.[7][8][9]

-

Temperature: Elevated temperatures accelerate the rate of chemical degradation.[8][10] While the compound has a high melting point, thermal decomposition can occur at temperatures below this, especially over prolonged periods.

-

pH: The stability of catecholamines is known to be pH-dependent.[5] While the hydrochloride salt provides some initial acidic stabilization, solutions of 4-aminobenzene-1,2-diol are susceptible to accelerated degradation in neutral to basic conditions.

Recommended Storage and Handling Procedures

To mitigate degradation and ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

Long-Term Storage

For long-term storage, the compound should be kept in a tightly sealed container in a cool, dark, and dry place.[6][11] An inert atmosphere is highly recommended to prevent oxidation.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (refrigerated) | Slows down the rate of chemical degradation. |

| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | Prevents oxidation by displacing atmospheric oxygen.[6] |

| Light | In an amber or opaque container | Protects the compound from photolytic degradation.[7] |

| Container | Glass vials with a secure, airtight seal (e.g., Sure/Seal™ bottles or similar).[6][12] | Prevents ingress of air and moisture. Glass is generally inert. |

| Container Material | Borosilicate glass or other inert glass. For solutions, amber glass is preferred. | Avoids potential leaching or reaction with container materials. |

Handling

When handling this compound, it is crucial to minimize its exposure to detrimental environmental factors.

-

Inert Atmosphere: All weighing and transfer operations should ideally be performed in a glove box or under a stream of an inert gas.[6]

-

Limited Exposure: If a glove box is not available, minimize the time the container is open to the atmosphere.

-

Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of impurities that could catalyze degradation.

Experimental Protocols for Stability Assessment

To proactively assess the stability of this compound and develop stability-indicating analytical methods, forced degradation studies are essential. These studies intentionally stress the compound to predict its degradation pathways and identify potential degradation products.[2][13]

Forced Degradation Workflow

Caption: A typical workflow for a forced degradation study.

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

HPLC grade water and acetonitrile

-

pH meter

-

Calibrated oven

-

Photostability chamber

-

HPLC system with UV detector

-

LC-MS system for peak identification

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and dilute it to the initial concentration with the mobile phase.

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample and dilute it with the mobile phase.

-

Thermal Degradation: Place a sample of the solid compound and an aliquot of the stock solution in a calibrated oven at a high temperature (e.g., 80°C) for a specified period. Analyze at defined time points.

-

Photolytic Degradation: Expose a sample of the solid compound and an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13]

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Reagents:

-

HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: Phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to a slightly acidic value like 3.0 with phosphoric acid).

-

Mobile Phase B: Acetonitrile.

-

This compound reference standard.

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Gradient elution with Mobile Phase A (phosphate buffer) and Mobile Phase B (acetonitrile). A typical gradient might start with a high percentage of A and gradually increase the percentage of B. |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | PDA detector at a wavelength that provides good response for the parent compound and potential degradants (e.g., 280 nm). |

| Injection Vol. | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[1]

Incompatible Materials and Storage Considerations

To prevent degradation and ensure safety, it is crucial to be aware of incompatible materials.

-

Strong Oxidizing Agents: Avoid contact with strong oxidizing agents as they will accelerate the degradation of the compound.[14]

-

Bases: Strong bases can deprotonate the hydrochloride salt and the phenolic hydroxyl groups, potentially leading to increased susceptibility to oxidation.

-

Metals: Certain metal ions can catalyze the oxidation of catecholamines. Therefore, storage in containers that could leach metal ions should be avoided.[5]

Conclusion: A Proactive Approach to Stability

The inherent instability of this compound, primarily due to its susceptibility to oxidation, necessitates a proactive and meticulous approach to its storage and handling. By understanding the critical factors that influence its degradation—namely oxygen, light, temperature, and pH—researchers can implement effective strategies to preserve its integrity. The use of inert atmospheres, appropriate light-protective and airtight containers, and controlled temperatures are paramount. Furthermore, conducting forced degradation studies is not merely a regulatory formality but a crucial scientific endeavor that provides invaluable insights into the molecule's degradation pathways, enabling the development of robust, stability-indicating analytical methods. Adherence to the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to confidently utilize this versatile building block, ensuring the reliability of their research and the quality of the resulting therapeutic candidates.

References

- Biosynthesis and Catabolism of Catecholamine. Pharmaguideline. [URL: https://www.pharmaguideline.

- Air Sensitive Compounds. Ossila. [URL: https://www.ossila.com/pages/air-sensitive-compounds]

- Contreras-Lopez, E., et al. (2014). Effect of Light on Stability of Anthocyanins in Ethanolic Extracts of Rubus fruticosus. Food and Nutrition Sciences, 5, 488-494. [URL: https://www.scirp.

- An Unrecognized Fundamental Relationship between Neurotransmitters: Glutamate Protects against Catecholamine Oxidation. MDPI. [URL: https://www.mdpi.com/1422-0067/23/23/14686]

- Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6027318/]

- Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols. ResearchGate. [URL: https://www.researchgate.

- Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. ResearchGate. [URL: https://www.researchgate.net/publication/376402446_Temperature_and_light_conditions_affect_stability_of_phenolic_compounds_of_stored_grape_cane_extracts]

- How catecholamines are oxidized? ResearchGate. [URL: https://www.researchgate.

- A Comparative Guide to HPLC-Based Purity Validation of 4-aminobenzene-1,2-diol. Benchchem. [URL: https://www.benchchem.

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc. [URL: https://resolvemass.

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [URL: https://www.pharmaguideline.

- Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [URL: https://www.pharmtech.

- Storage of air and temperature sensitive reagents [closed]. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.

- Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. [URL: https://www.mdpi.com/2304-8158/12/16/3067]

- Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22402438/]

- This compound. Biosynth. [URL: https://www.biosynth.com/p/EAA95656/4-aminobenzene-1-2-diol-hydrochloride]

- Storage of Incompatible Chemicals. University of Edinburgh. [URL: https://www.ed.ac.uk/files/imports/fileManager/guidance2.pdf]

- Oxidative Products of Catecholamines During Heightened Sympathetic Activity Due to Congestive Heart Failure: Possible Role of Antioxidants. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3442749/]

- Technical Support Center: Purification of 4-Aminobenzene-1,2-diol. Benchchem. [URL: https://www.benchchem.

- A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base. Benchchem. [URL: https://www.benchchem.com/product/b128509/technical-documents/a-comparative-analysis-of-the-stability-of-h-lys-gly-oh-as-a-hydrochloride-salt-versus-its-free-base]

- Development of forced degradation and stability indicating studies of drugs—A review. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658042/]

- Safe handling and storage of chemicals. Sciencemadness Wiki. [URL: https://www.sciencemadness.org/wiki/index.php/Safe_handling_and_storage_of_chemicals]

- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [URL: https://www.pitt.edu/~wipf/Techniques/Air_Sensitive_Reagents.pdf]

- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [URL: https://bioprocessintl.

- Studies of the Thermal Degradation of Acetaminophen Using a Conventional HPLC Approach and Electrospray Ionization–Mass. Chromatography Today. [URL: https://www.chromatographytoday.

- Handling air-sensitive reagents AL-134. MIT. [URL: https://web.mit.edu/hyneslab/www/Air-sensitive%20reagents.pdf]

- What Are Key Procedures for Handling Clinical Trial Material Deviations?. Altabrisa Group. [URL: https://altabrisagroup.

- Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [URL: http://article.sapub.org/10.5923.j.chemistry.20231302.03.html]

- Quality Guidelines. ICH. [URL: https://www.ich.org/page/quality-guidelines]

- Studies of the Thermal Degradation of Acetaminophen Using a Conventional HPLC Approach and Electrospray Ionization-Mass Spectrometry. ResearchGate. [URL: https://www.researchgate.

- Stability testing of existing active substances and related finished products. European Medicines Agency. [URL: https://www.ema.europa.

- Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9913161/]

- A simple and validated stability indicating RP-HPLC method for the determination of memantine hydrochloride in bulk and pharmaceutical dosage form. Asian Journal of Chemistry. [URL: https://asianpubs.org/index.php/ajc/article/view/2237]

- Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. [URL: https://www.researchgate.

- Mitigating the Risks – Digitalization of Stability Sample Management. StabilityHub. [URL: https://stabilityhub.

- Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [URL: http://theses.gla.ac.uk/3070/]

- Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations. Optimisation and Kinetics. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9736183/]

- Performing ongoing stability testing for listed and complementary medicines. Therapeutic Goods Administration (TGA). [URL: https://www.tga.gov.au/resources/resource/guidance/performing-ongoing-stability-testing-listed-and-complementary-medicines]

- Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB. [URL: https://tcalab.com/stability-testing-ensuring-the-longevity-of-pharmaceutical-products/]

- Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. ResearchGate. [URL: https://www.researchgate.net/publication/12534062_Study_of_stability_of_4-aminophenol_as_dominant_decomposition_product_of_paracetamol]

- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4792900/]

- Kinetics Approach for Hydrogenation of Nitrobenzene to p-Aminophenol in a Four-Phase System. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/kinetics-approach-for-hydrogenation-of-nitrobenzene-to-p-aminophenol-in-a-four-phase-system.pdf]

- Thermal Decomposition Kinetics of Glyphosate (GP) and its Metabolite Aminomethylphosphonic Acid (AMPA). ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7521952350a1a40346387]

- Thermal decomposition. Wikipedia. [URL: https://en.wikipedia.org/wiki/Thermal_decomposition]

- Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. ResearchGate. [URL: https://www.researchgate.

- 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/24%3A_Organonitrogen_Compounds_II_-_Amides_Nitriles_Nitro_Compounds/24.04%3A_Hydrolysis_of_Amides]

- Mechanisms of product formation from the pyrolytic thermal degradation of catechol. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18640699/]

- Chiral HPLC Separations. Phenomenex. [URL: https://www.phenomenex.com/Assets/userfiles/Content/Documents/Chiral_Guidebook.pdf]

- Acidic and Basic Amide Hydrolysis. ResearchGate. [URL: https://www.researchgate.net/publication/285675404_Acidic_and_Basic_Amide_Hydrolysis]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

- 6. ossila.com [ossila.com]

- 7. researchgate.net [researchgate.net]

- 8. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Light on Stability of Anthocyanins in Ethanolic Extracts of Rubus fruticosus [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. web.mit.edu [web.mit.edu]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of 4-Aminobenzene-1,2-diol as a COX-2 Inhibitor

This guide provides a detailed exploration of the putative mechanism of action of 4-Aminobenzene-1,2-diol as a selective cyclooxygenase-2 (COX-2) inhibitor. Directed at researchers, scientists, and professionals in drug development, this document synthesizes current understanding, proposes a scientifically grounded mechanism, and presents robust experimental protocols for its validation. While quantitative inhibitory data for 4-Aminobenzene-1,2-diol against COX-1 and COX-2 is not extensively available in the public domain, this guide will leverage structure-activity relationships of related phenolic compounds and established principles of COX-2 inhibition to construct a comprehensive mechanistic hypothesis.[1]

The Rationale for Selective COX-2 Inhibition

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, responsible for converting arachidonic acid into pro-inflammatory prostaglandins (PGs).[1][2][3][4] Two primary isoforms exist: COX-1, a constitutively expressed enzyme involved in homeostatic functions like gastric cytoprotection and platelet aggregation, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[1][3]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms. This leads to the desired anti-inflammatory effects through COX-2 inhibition but also to undesirable side effects, such as gastrointestinal issues, due to the concurrent inhibition of COX-1.[5] Consequently, the development of selective COX-2 inhibitors, which spare COX-1, has been a significant goal in anti-inflammatory drug discovery to achieve a better safety profile.[4][6]

4-Aminobenzene-1,2-diol: A Profile

4-Aminobenzene-1,2-diol, a substituted catechol, has been identified as a potential COX-2 inhibitor.[1] Its chemical structure, featuring both a catechol (1,2-dihydroxybenzene) moiety and an amino group, suggests a potential for a multi-faceted mechanism of action, likely involving antioxidant properties in addition to direct enzyme inhibition. Aminophenol derivatives, in general, are known for their analgesic and antipyretic properties, although some lack strong anti-inflammatory effects.[7][8] The anti-inflammatory activity of related o-aminophenol derivatives has been documented, suggesting the potential for this structural class.[9][10]

Proposed Mechanism of Action of 4-Aminobenzene-1,2-diol

The proposed mechanism of action for 4-Aminobenzene-1,2-diol as a COX-2 inhibitor is likely centered on its ability to act as a reducing agent within the peroxidase site of the COX-2 enzyme, thereby preventing the generation of the tyrosyl radical necessary for the cyclooxygenase reaction. This is a distinct mechanism from the competitive inhibition of the cyclooxygenase active site seen with many classical NSAIDs.

The COX enzyme possesses two distinct active sites: a cyclooxygenase site and a peroxidase site. The cyclooxygenase activity is dependent on the formation of a tyrosyl radical, which is generated by the peroxidase site. It is hypothesized that 4-Aminobenzene-1,2-diol, with its readily oxidizable catechol structure, can donate electrons to the peroxidase site, effectively scavenging the radical species required for the cyclooxygenase activity to proceed.

The amino substituent may further modulate the electronic properties of the catechol ring, enhancing its antioxidant potential and potentially contributing to its selectivity for COX-2 over COX-1.

Visualizing the Proposed Mechanism

Caption: Proposed mechanism of 4-Aminobenzene-1,2-diol as a reductive inhibitor of COX-2.

Experimental Validation Framework

To substantiate the proposed mechanism, a series of well-defined experiments are necessary. The following protocols are designed to provide a self-validating system for assessing the efficacy and selectivity of 4-Aminobenzene-1,2-diol as a COX-2 inhibitor.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is fundamental for determining the inhibitory potency (IC50) and selectivity of the compound for COX-2 over COX-1.

Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

-

Preparation of Reagents:

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute purified human or ovine COX-1 and COX-2 enzymes to the manufacturer's specified concentration.

-

Prepare a stock solution of 4-Aminobenzene-1,2-diol in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of arachidonic acid (substrate) and a fluorometric probe (e.g., ADHP).

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to appropriate wells.

-

Add serial dilutions of 4-Aminobenzene-1,2-diol or a reference inhibitor (e.g., Celecoxib) to the wells. Include a vehicle control (DMSO).

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the arachidonic acid and fluorometric probe mixture.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

-

Calculate the COX-2 selectivity index (SI = IC50 for COX-1 / IC50 for COX-2).

-

Causality Behind Experimental Choices: The use of a fluorometric assay provides high sensitivity and a continuous readout of enzyme activity. Testing against both COX-1 and COX-2 is crucial for determining selectivity, a key attribute for a safer anti-inflammatory agent.

Cell-Based Anti-Inflammatory Assay

This assay assesses the compound's ability to inhibit prostaglandin production in a cellular context, providing a more physiologically relevant measure of its anti-inflammatory potential.

Protocol: PGE2 Production in LPS-Stimulated Macrophages

-

Cell Culture:

-

Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Seed the cells in a 24-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of 4-Aminobenzene-1,2-diol or a reference inhibitor for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and prostaglandin synthesis.

-

Incubate for a specified period (e.g., 24 hours).

-

-

PGE2 Measurement:

-

Collect the cell culture supernatant.

-